molecular formula C23H15ClN4O2 B2383716 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1358965-05-5

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2383716
CAS No.: 1358965-05-5
M. Wt: 414.85
InChI Key: BUVQLEYBBGUEPR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 4-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2-methylphenyl group. This compound belongs to a class of phthalazinone derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis typically involves cyclocondensation reactions, such as the treatment of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form the phthalazinone core, followed by oxadiazole ring formation through reactions with appropriate nitrile or hydroxylamine intermediates .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-6-2-3-7-17(14)21-25-22(30-27-21)20-18-8-4-5-9-19(18)23(29)28(26-20)16-12-10-15(24)11-13-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVQLEYBBGUEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phthalazinone moiety: This step involves the condensation of the oxadiazole intermediate with a phthalic anhydride or a phthalic acid derivative under reflux conditions in the presence of a suitable catalyst.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often fall below 100 μM, indicating potent activity.
  • Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. Key findings include:
    • Increased apoptotic cell counts.
    • Activation of caspases, suggesting effective modulation of apoptotic pathways.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-11636
Compound BHeLa34
Compound CMCF-769

Given its structural features, the compound is also a candidate for biological activity screening against various pathogens. Its activity against Gram-positive and Gram-negative bacteria has been documented, showing moderate to strong antimicrobial effects.

Material Science

The unique chemical properties of this compound make it suitable for developing new materials, such as polymers and coatings. Its ability to form stable complexes with various substrates can be exploited in creating advanced materials with enhanced properties.

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of phthalazinone derivatives demonstrated that the compound significantly inhibited cell proliferation in various cancer types. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment led to increased levels of cleaved caspase-3 and annexin V positive cells.

Case Study 2: Antimicrobial Activity

Research published in the Egyptian Journal of Chemistry explored the antimicrobial effects of synthesized phthalazinone derivatives. The study employed agar diffusion assays against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating that certain derivatives exhibited marked inhibitory activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Methyl substituents (e.g., 3,4-dimethylphenyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

1,2,4-Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring is critical for bioactivity. Comparisons with related oxadiazole-containing compounds:

Compound Name Oxadiazole Substituent Biological Activity Yield/Purity Reference
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 4-chlorophenethyl Dual TRPA1/TRPV1 antagonist (IC₅₀ < 1 µM) 72% yield, 99.01% purity
4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (Target Compound) 2-methylphenyl Undocumented in provided evidence; structural similarity suggests potential TRP channel modulation N/A
4-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)phenol derivatives 4-hydroxyphenyl Antimicrobial (MIC: 2–8 µg/mL against E. coli) 55–71% yield

Key Observations :

  • Electron-withdrawing groups (e.g., chlorophenyl) on oxadiazole improve thermal stability and binding affinity .
  • Hydroxyphenyl substituents enhance solubility but may reduce metabolic stability .

Purity and Stability

  • High-purity phthalazinone derivatives (>98%) are achievable via recrystallization from DMF or ethanol .
  • Brominated analogs (e.g., 2-(bromomethyl)-4-(4-chlorophenyl)phthalazin-1(2H)-one) show instability under prolonged storage, necessitating inert atmospheres .

Biological Activity

The compound 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a derivative of phthalazinone that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H16ClN3O2
  • Molecular Weight : 343.79 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
  • Canonical SMILES : Clc1ccc(cc1)C(=O)c2c(c(cc2)N3C(=NOC(=N3)C)C)C

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
AppearanceWhite to off-white solid

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including our compound of interest. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value lower than 100 µM.
  • HepG2 (Liver Cancer) : Demonstrated effective anti-proliferative activity.

In a study by Alshahrani et al. (2020), the compound was evaluated against several human epithelial cell lines. The results indicated that the compound induced apoptosis through caspase activation and DNA fragmentation, leading to significant morphological changes in treated cells .

The mechanism of action involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Accumulation of cells in the sub-G1 phase, indicating apoptosis.

Antimicrobial Activity

Phthalazinone derivatives have also been studied for their antimicrobial properties. The compound showed effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.

Synthetic Routes

The synthesis of 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multi-step organic reactions, including:

  • Formation of the Oxadiazole Ring : Utilizing appropriate reagents under controlled conditions.
  • Phthalazinone Synthesis : Incorporating the phthalazine core through cyclization reactions.

Reaction Conditions

Common reagents include:

  • Oxidizing Agents : For introducing functional groups.
  • Catalysts : To enhance reaction rates and yields.

Study on Anticancer Activity

In a notable study conducted by Alshahrani et al., the synthesized phthalazinone derivatives were tested for their anticancer properties against MCF-7 and HepG2 cell lines. The results showed that compounds with oxadiazole moieties exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of phthalazinone derivatives, revealing that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one?

The synthesis typically involves three key steps:

Phthalazinone Core Formation : Cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate yields 4-(4-chlorophenyl)phthalazin-1(2H)-one. Chlorination using POCl₃ converts this intermediate to 1-chloro-4-(4-chlorophenyl)phthalazine .

Oxadiazole Ring Synthesis : The 1,2,4-oxadiazole moiety is formed via cyclization of amidoximes or nitrile oxides, often derived from 2-methylbenzoyl chloride precursors .

Coupling Reactions : The phthalazinone and oxadiazole fragments are coupled using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
Purification : Recrystallization in ethanol/methanol or column chromatography (silica gel, ethyl acetate/hexane) is used for final isolation .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, oxadiazole C=N at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 428.08) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O of phthalazinone) and ~1250 cm⁻¹ (C-O of oxadiazole) .
  • X-ray Crystallography : For resolving stereochemical ambiguities and solid-state packing (e.g., dihedral angles between aromatic rings) .

Basic: How can researchers evaluate the biological activity of this compound in preclinical studies?

  • In Vitro Assays :
    • Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
    • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Mechanistic Studies :
    • Enzyme Inhibition : VEGFR-2 or kinase inhibition assays using ELISA .
    • Apoptosis Induction : Flow cytometry for Annexin V/PI staining .
  • In Silico Tools : Molecular docking against target proteins (e.g., VEGFR-2 PDB: 4ASD) to predict binding modes .

Advanced: How can reaction conditions be optimized to improve the yield of the oxadiazole-phthalazinone coupling step?

  • Variable Screening : Use a Design of Experiments (DoE) approach to test:
    • Catalysts : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand screening (e.g., XPhos) .
    • Solvents : Polar aprotic solvents (DMF, DMSO) for solubility vs. toluene for thermal stability .
    • Temperature : 80–120°C to balance reaction rate and side-product formation .
  • Real-Time Monitoring : In situ FTIR or HPLC to track intermediate consumption and optimize reaction time .
  • Workflow Automation : Microfluidic reactors for precise control of mixing and temperature .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Structural Reassessment :
    • Validate computational models (e.g., DFT-optimized geometries) with X-ray crystallography .
    • Re-examine protonation states or tautomeric forms in docking studies .
  • Experimental Replication :
    • Repeat bioassays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
    • Test metabolite stability (e.g., microsomal incubation) to rule out degradation .
  • Data Integration : Combine QSAR with cheminformatics tools (e.g., Schrödinger’s Phase) to refine activity cliffs .

Advanced: What strategies enable structure-activity relationship (SAR) analysis for derivatives of this compound?

  • Substituent Variation :
    • Replace 2-methylphenyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
    • Modify the phthalazinone 4-chlorophenyl group with fluorinated or heteroaromatic substituents .
  • Biological Profiling :
    • Compare IC₅₀ values across derivatives to identify critical pharmacophores .
    • Assess selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Advanced: How can researchers investigate the compound’s solid-state properties for formulation development?

  • Polymorph Screening : Use solvent evaporation or slurry conversion to identify stable crystalline forms .
  • Thermal Analysis : DSC/TGA to determine melting points (~147–150°C) and degradation profiles .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or surfactants (e.g., Tween-80) .

Advanced: What methodologies are recommended for ADMET profiling of this compound?

  • Absorption : Caco-2 cell monolayers for permeability (Papp > 1×10⁻⁶ cm/s indicates good absorption) .
  • Metabolic Stability : Liver microsome assays (human/rat) to calculate intrinsic clearance .
  • Toxicity :
    • Ames test for mutagenicity .
    • hERG inhibition assay (patch-clamp) for cardiotoxicity risk .

Advanced: How can molecular dynamics (MD) simulations elucidate target binding mechanisms?

  • Simulation Setup :
    • Run 100-ns MD trajectories (GROMACS/AMBER) with explicit solvent models .
    • Analyze binding free energy (MM-PBSA) to identify key residues (e.g., Lys868 in VEGFR-2) .
  • Validation : Overlay MD snapshots with cryo-EM or X-ray structures to assess conformational sampling .

Advanced: What analytical approaches resolve batch-to-batch variability in purity?

  • HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
  • NMR Purity : Quantitative ¹³C NMR with internal standards (e.g., maleic acid) .
  • Elemental Analysis : Match experimental C/H/N values to theoretical (±0.3% tolerance) .

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